molecular formula C9H11N5 B13073203 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13073203
M. Wt: 189.22 g/mol
InChI Key: SBPWYAJTXQPIEJ-UHFFFAOYSA-N
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Description

1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a (6-methylpyridin-2-yl)methyl moiety. The pyridine and triazole rings confer distinct electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-3-2-4-8(11-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

SBPWYAJTXQPIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=C(N=N2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on its specific structure and the target .

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or triazole isomerism:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Data (NMR, MP) Evidence Source
5-(6-Methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine C₈H₁₀N₆ 190.21 6-methylpyridin-2-yl (1,2,4-triazole) Not reported
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine C₁₀H₁₂N₄ 188.23 4-methylphenyl (1,2,3-triazole) CAS: 1286168-03-3
[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine C₁₆H₁₈N₆ 294.36 Phenyl, pyridin-3-yl ethyl Not reported
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine C₁₀H₇F₆N₅ 335.19 3,5-bis(trifluoromethyl)phenyl ¹³C NMR δ 169.1 (triazole carbon)
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine C₇H₈N₇O₂ 222.07 Pyrimidine, nitro group ¹H NMR δ 9.50 (triazole proton)
Key Observations:
  • Triazole Isomerism: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole analogs (e.g., compound from ).
  • Substituent Effects: Pyridine vs. Phenyl: The 6-methylpyridin-2-yl group (target) may enhance solubility in polar solvents compared to phenyl substituents (e.g., ). Nitro vs. Amine Groups: The nitro-substituted triazole in (δ 9.50 ppm for triazole proton) exhibits distinct electronic effects compared to the amine-substituted target.

Biological Activity

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring and a pyridine moiety. Its unique structure, particularly the 6-methyl substitution on the pyridine ring, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications as an enzyme inhibitor and its role in various therapeutic contexts.

The molecular formula of this compound is C9H11N5C_9H_{11}N_5 with a molecular weight of approximately 189.22 g/mol. The compound's structure allows for significant interactions with biological targets, primarily through its triazole and amine functionalities.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been investigated for its potential to inhibit enzymes involved in critical biological pathways related to cancer and microbial infections. The mechanism typically involves binding to the active sites of enzymes, disrupting their functions which are vital for processes like DNA synthesis and cellular metabolism.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles similar to this compound have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli. The specific mechanisms of action often involve interference with microbial metabolic pathways or structural integrity .

Case Studies

A case study involving the synthesis and evaluation of related triazole compounds revealed that modifications in the triazole structure significantly influenced their biological activities. For instance, compounds with varying substitutions on the pyridine ring exhibited differing levels of antimicrobial efficacy. Such studies underscore the importance of structural optimization in enhancing biological activity .

Comparative Analysis of Similar Compounds

Compound NameStructural SimilarityUnique FeaturesBiological Activity
1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-aminesSimilar triazole-pyridine frameworkDifferent methyl substitution positionVaries; some show enhanced activity against specific pathogens
1-[6-methylpyridin(5)-yl)methyl]-1H-triazole derivativesVariations in nitrogen positioningPotentially altered biological activityModerate to high antimicrobial activity
1-[4-methoxy-6-methylpyridin(2)-yl)methyl]-1H-triazole derivativesSimilar core structure with methoxy groupEnhanced solubility and bioavailabilityBroad-spectrum antimicrobial effects

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. This involves:

  • Binding Affinity: The compound binds to specific active sites on target enzymes.
  • Disruption of Function: By inhibiting enzyme activity, it disrupts critical pathways necessary for pathogen survival or tumor growth.

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